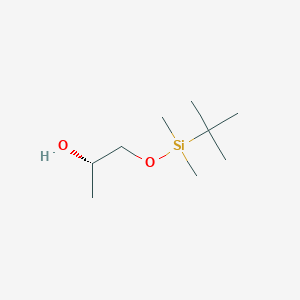

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Descripción general

Descripción

"(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" is a chemical compound known for its involvement in various synthesis processes and reactions. This compound is noteworthy in the field of organic chemistry due to its unique properties and functional applications.

Synthesis Analysis

The synthesis of compounds related to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often involves complex sequences such as Grignard reactions, Lindlar hydrogenation, and cyclization. For instance, in the synthesis of seco-theaspiranes, a sequence that includes trimethylsilyl ether protection and the construction of the alkyne moiety due to steric hindrance is employed. This process is essential for compounds with sterically constrained tertiary hydroxy groups, where S N 2 ring closure is used to introduce stereocenters (Kraft, Popaj, & Abate, 2006).

Molecular Structure Analysis

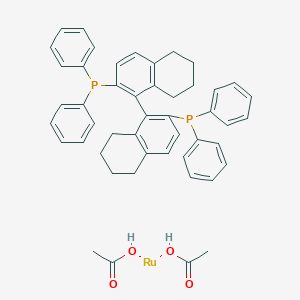

The molecular structure of compounds like "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often features complex arrangements due to the presence of bulky groups like the tert-butyldimethylsilyl group. This can lead to significant steric effects influencing the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds similar to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" participate in various chemical reactions. For example, alkenyl isocyanates derived from similar structures undergo cycloadditions with electron-deficient acetylenic dienophiles, leading to the formation of highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

Aplicaciones Científicas De Investigación

-

Organometallic Chemistry

- This compound can be used in organometallic chemistry, specifically in alkene metathesis reactions . Alkene metathesis is a popular method for synthesizing unsaturated olefinic compounds and their unsaturated polymeric counterparts . The process involves a metal carbene intermediate that reacts with olefins to generate new unsaturated olefins . The development of functional group tolerant catalysts has been a critical step in broadening the utility of metathesis reactions .

-

Material Science

- Silicon nanocrystals (SiNCs), which can be derived from silicon-containing compounds like “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol”, have been used in material science . These SiNCs have been used to create flexible, transparent, and hydrophobic coatings for anti-counterfeiting applications . The optical properties of silicon make it particularly useful in these applications .

-

Pharmaceutical Industry

- This compound could potentially be used in the pharmaceutical industry. Many drugs are chiral, meaning they have a specific three-dimensional arrangement of their atoms. The chirality of a drug can significantly affect its biological activity. “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” is a chiral compound, and could therefore be used as a building block in the synthesis of chiral drugs .

-

Peptide Synthesis

-

Polymer Chemistry

- Silicon-containing compounds like “(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL” can be used in the synthesis of silicon-containing polymers. These polymers have unique properties such as high thermal stability and resistance to oxidation, and can be used in a variety of applications including coatings, adhesives, and sealants .

-

Green Chemistry

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)

![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)

![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)

![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)